2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid
Overview
Description
“2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid” is a chemical compound with the CAS Number: 1041555-42-3 . It has a molecular weight of 317.55 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H7Cl3O3/c14-7-4-5-10 (9 (16)6-7)19-11-3-1-2-8 (15)12 (11)13 (17)18/h1-6H, (H,17,18)
. This code represents the molecular structure of the compound.
Scientific Research Applications
Detection and Analysis Techniques
A notable application of 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid involves its detection and quantification in environmental samples. Catalina et al. (2000) developed a method for analyzing chlorophenoxy acid herbicides in water, employing in situ esterification followed by in-vial liquid-liquid extraction, combined with large-volume on-column injection and gas chromatography-mass spectrometry. This approach was designed for rapid analysis and could be efficiently applied to a batch of seven samples within three minutes per sample, showcasing its potential for practical and time-efficient environmental monitoring of such compounds (Catalina et al., 2000).
Chemical Synthesis and Material Design
The chemical synthesis of derivatives and the design of materials based on the chemical structure of this compound have been subjects of research. Salazkin et al. (2020) focused on the synthesis of new compounds, specifically 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride. These compounds were used as monomers to obtain new polyarylenephthalide, a material of interest for designing materials with unique electrophysical properties, indicating the relevance of this compound in the field of material science and engineering (Salazkin et al., 2020).
Environmental and Catalytic Studies
Studies also explore the environmental behavior and catalytic properties of this compound and its derivatives. Laurenti et al. (2003) examined the oxidation of 2,4-dichlorophenol catalyzed by horseradish peroxidase, observing the formation of dimerization products including 2-chloro-6-(2,4-dichlorophenoxy)-1,4-benzoquinone, shedding light on the reaction mechanisms and potential environmental implications of such compounds (Laurenti et al., 2003).
Properties
IUPAC Name |
2-chloro-6-(2,4-dichlorophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O3/c14-7-4-5-10(9(16)6-7)19-11-3-1-2-8(15)12(11)13(17)18/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFJBJQMJXLUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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